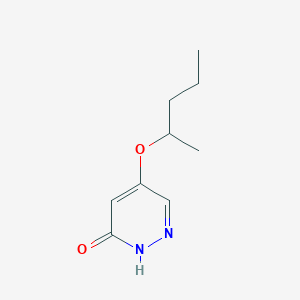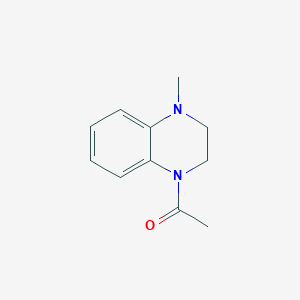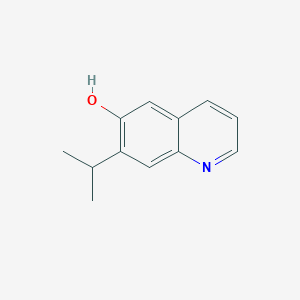
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine est un composé chimique appartenant à la classe des dérivés de la pipéridine. Il se caractérise par la présence d'un cycle pipéridine substitué par un groupe méthyle et une chaîne éthanamine. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine implique généralement la réaction de la 4-méthylpipéridine avec l'oxyde d'éthylène ou le chlorohydrine d'éthylène. La réaction est généralement effectuée dans des conditions contrôlées pour garantir que le produit souhaité est obtenu avec une grande pureté. Le produit résultant est ensuite traité avec de l'acide chlorhydrique pour former le sel dihydrochlorure.
Méthodes de production industrielle
Dans les milieux industriels, la production du chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine implique une synthèse à grande échelle utilisant des voies réactionnelles similaires. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Il peut être réduit pour former des amines secondaires.
Substitution : La chaîne éthanamine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en conditions basiques.
Principaux produits formés
Oxydation : N-oxydes du cycle pipéridine.
Réduction : Amines secondaires.
Substitution : Diverses éthanamines substituées selon le nucléophile utilisé.
Applications de recherche scientifique
Le chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans l'étude des systèmes de neurotransmetteurs et de la liaison aux récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des neurotransmetteurs. Le composé peut moduler l'activité des récepteurs, ce qui entraîne des modifications des voies de signalisation cellulaire. Cette modulation peut entraîner divers effets physiologiques, selon le type de récepteur et le contexte biologique.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-méthylpipérazin-1-yl)éthan-1-amine
- 2-(1-méthylpipéridin-4-yl)éthan-1-amine
- 2-(1-éthylpipéridin-4-yl)éthanamine
Unicité
Le chlorhydrate de 2-(4-méthylpipéridin-1-yl)éthan-1-amine est unique en raison de son motif de substitution spécifique sur le cycle pipéridine et de la présence de la chaîne éthanamine. Cette singularité structurelle confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour les applications de recherche ciblées.
Propriétés
Numéro CAS |
300578-42-1 |
|---|---|
Formule moléculaire |
C8H20Cl2N2 |
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
2-(4-methylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h8H,2-7,9H2,1H3;2*1H |
Clé InChI |
GUILRWCFLWOBGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)




![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)
